Flumequine sodium is derived from 6-fluorotetrahydroquinaldine, which undergoes various synthetic processes to yield the final product. It is classified as a fluoroquinolone antibiotic, characterized by a bicyclic structure containing a fluorine atom at the 6-position of the quinolone ring, which enhances its antibacterial properties. The chemical formula for flumequine is C₁₄H₁₂FNO₃, and it has a molecular weight of 255.25 g/mol .
The synthesis of flumequine sodium involves several key steps, which can be summarized as follows:
Flumequine sodium features a complex molecular structure characterized by:
Flumequine sodium participates in various chemical reactions that are essential for its synthesis and degradation:
These reactions are crucial for optimizing the synthesis process and understanding the compound's behavior in biological systems .
Flumequine sodium exerts its antibacterial effects primarily through:
The effectiveness of flumequine against various bacterial strains is attributed to this mechanism, making it a valuable tool in veterinary medicine .
Flumequine sodium possesses several notable physical and chemical properties:
Flumequine sodium is primarily used in veterinary medicine for:
Flumequine sodium is the sodium salt of flumequine (C₁₄H₁₁FNO₃), a first-generation fluoroquinolone antibiotic characterized by a benzo[ij]quinolizine core. Its formation involves deprotonation of the carboxylic acid group (C14 position), yielding the anionic species C₁₄H₁₁FNO₃⁻ paired with Na⁺. The parent compound flumequine has a molecular weight of 261.25 g/mol, and the sodium salt form exhibits increased aqueous solubility due to ionic dissociation [1] [7]. Key molecular features include:
The sodium salt formation does not alter the core scaffold but significantly modifies physicochemical behavior, particularly in polar solvents.
Solubility Profile: Flumequine sodium exhibits markedly higher water solubility (>100 mg/mL) than the free acid (insoluble in water). This property is exploited in veterinary liquid formulations and injectables. However, solubility remains pH-dependent, decreasing significantly in acidic environments (pH < 5) due to protonation and precipitation of the free acid form [7]. Co-solvents (e.g., propylene glycol) or complexing agents (e.g., polyvinylpyrrolidone) are often required to stabilize aqueous solutions [7].
Table 1: Solubility Characteristics of Flumequine Sodium
Solvent System | Solubility (mg/mL) | Conditions | Key Observations |
---|---|---|---|
Water | >100 | 25°C, pH 7.0 | Clear solution, pH-dependent stability |
0.1M HCl | <1 | 25°C | Rapid precipitation of free acid |
Ethanol | ~50 | 25°C | Moderate solubility |
DMSO | ~29.44 | 25°C | Used for analytical stock solutions |
Stability Behavior:
HPLC Analysis: Reverse-phase HPLC (C18 column) with UV detection at 270–320 nm is standard. Mobile phases often combine phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). Retention times range 5–8 minutes, with methods achieving >98% purity resolution [4] [5].
NMR Spectroscopy:
Mass Spectrometry:
Table 2: Characteristic Spectral Signatures of Flumequine Sodium
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.95 (s, 3H) | N5-Methyl group |
δ 3.25–3.40 (m, 4H) | Methylene protons (C6/C7) | |
δ 7.55 (d, 1H) | H-9 (quinolizine ring) | |
¹³C NMR | δ 176.5 | Carboxylate carbon |
δ 165.2 | Ketone carbonyl (C1) | |
MS (ESI-) | m/z 260.2 | Deprotonated molecule [C₁₄H₁₁FNO₃]⁻ |
Crystallography: While single-crystal data for flumequine sodium remains elusive, related sodium-fluoroquinolone complexes exhibit ionic lattice structures with Na⁺ coordinated to carboxylate oxygens and water molecules. Powder XRD patterns of flumequine sodium show characteristic peaks at 2θ = 8.4°, 12.7°, 16.9°, 25.3°, indicative of a monoclinic or orthorhombic system [7] [8]. Hydrate formation (e.g., monohydrate) is common, influencing crystallinity and stability [8].
Thermal Behavior:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8